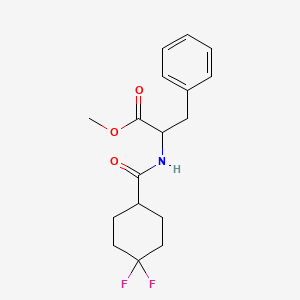

Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate

Description

Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate (CAS MFCD22580389, referred to as the "target compound") is a fluorinated organic molecule featuring a methyl ester, a phenylpropanoate backbone, and a 4,4-difluorocyclohexanecarboxamide group. Its purity is listed as 95% in commercial catalogues .

Propriétés

IUPAC Name |

methyl 2-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2NO3/c1-23-16(22)14(11-12-5-3-2-4-6-12)20-15(21)13-7-9-17(18,19)10-8-13/h2-6,13-14H,7-11H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARCRNHDVCXLIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate typically involves multiple steps:

-

Formation of the Difluorocyclohexane Ring: : The starting material, cyclohexane, undergoes fluorination to introduce the difluoro groups. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination.

-

Amide Formation: : The difluorocyclohexane derivative is then reacted with an appropriate amine to form the carboxamide. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

-

Esterification: : The final step involves the esterification of the carboxamide with methyl 3-phenylpropanoate. This can be achieved using acid catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux conditions to yield the desired ester product.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids or ketones.

-

Reduction: : Reduction reactions can target the amide or ester functionalities. For instance, lithium aluminum hydride (LiAlH₄) can reduce the ester to an alcohol, while the amide can be reduced to an amine using borane (BH₃) or catalytic hydrogenation.

-

Substitution: : The difluorocyclohexane ring can undergo nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents at the fluorinated positions.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: LiAlH₄, BH₃, H₂/Pd-C

Substitution: NaH, KOtBu, Grignard reagents

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted cyclohexane derivatives

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate has been explored as a potential drug candidate due to its structural features that may contribute to biological activity. The presence of the difluorocyclohexane moiety is noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and bioactivity.

- Case Study: Anti-Cancer Activity

Research indicates that derivatives of this compound may possess anti-cancer properties. Studies have shown that modifications to the phenylpropanoate structure can lead to improved selectivity and potency against specific cancer cell lines. For instance, a derivative was tested against breast cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics.

1.2 Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in disease pathways is under investigation. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which are crucial in cancer proliferation and survival.

Agrochemicals

2.1 Pesticide Development

The structural characteristics of methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate make it a candidate for development into agrochemicals such as herbicides or insecticides. The difluorocyclohexane group can enhance the lipophilicity of the compound, potentially improving its efficacy and penetration in plant systems.

- Field Trials

Initial field trials have indicated that formulations containing this compound exhibit promising results in controlling pest populations while minimizing environmental impact due to its targeted action mechanism.

Material Science

3.1 Polymer Synthesis

Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate can be utilized as a monomer in the synthesis of novel polymers with tailored properties. The incorporation of fluorinated groups into polymer backbones can lead to materials with enhanced thermal stability and chemical resistance.

- Application in Coatings

Polymers derived from this compound have been tested for use in protective coatings that require durability under harsh conditions. Their performance metrics indicate superior abrasion resistance compared to conventional coatings.

Toxicological Profile

Understanding the safety profile of methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate is crucial for its application in pharmaceuticals and agrochemicals.

- Hazard Classification

According to the Hazardous Chemical Information System (HCIS), this compound may cause skin sensitization and has potential environmental hazards due to its chronic effects on aquatic life . Therefore, comprehensive toxicological assessments are necessary before advancing into clinical or agricultural applications.

Tables for Reference

| Application Area | Potential Uses | Current Status |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agents, enzyme inhibitors | Preliminary studies ongoing |

| Agrochemicals | Herbicides, insecticides | Field trials showing promise |

| Material Science | Polymer monomers for coatings | Testing phase for performance |

Mécanisme D'action

The mechanism by which Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The difluorocyclohexane ring can enhance binding affinity and selectivity, while the amide and ester functionalities can influence the compound’s metabolic stability and bioavailability.

Comparaison Avec Des Composés Similaires

Structural Analogues from the Combi-Blocks Catalogue

The Combi-Blocks Fluoro Compounds Catalogue lists several structurally related compounds, enabling direct structural and functional comparisons (Table 1):

Table 1: Key Structural and Commercial Attributes

| Compound ID | Structure | Purity | Fluorine Substitution | Key Functional Groups |

|---|---|---|---|---|

| QW-0752 (Target) | Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate | 95% | 4,4-difluorocyclohexane | Ester, amide, phenylpropanoate |

| QE-6060 | Methyl 3-(3,3-difluorocyclobutyl)-3-oxopropanoate | 95% | 3,3-difluorocyclobutyl | Ester, ketone, cyclobutane |

| QE-7511 | Methyl 4,4-difluorocyclohexanecarboxylate | 97% | 4,4-difluorocyclohexane | Ester, cyclohexane |

| OR-4194 | Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | 98% | 2,2-difluoroacetate | Ester, fluorosulfonyl |

| JN-0493 | Methyl 2,6-difluoro-5-formylbenzoate | 95% | 2,6-difluorobenzoate | Ester, formyl, aromatic |

Key Observations :

Pharmacologically Active Analogues

Compound 2k (N-(3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4,4-difluorocyclohexanecarboxamide) shares the 4,4-difluorocyclohexanecarboxamide group with the target compound but incorporates a chloroquinoline-piperazine pharmacophore linked via a propyl chain .

- Synthesis: Both compounds derive from methyl 3-amino-3-phenylpropanoate intermediates, but 2k requires additional steps to introduce the piperazine-chloroquinoline group .

Agrochemical Analogues

Sulfonylurea herbicides like metsulfuron methyl ester () share the methyl ester group but feature triazine and sulfonylurea cores instead of cyclohexane-carboxamide .

- Mode of Action : Sulfonylureas inhibit acetolactate synthase (ALS), while the target compound’s mechanism remains uncharacterized.

Activité Biologique

Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and relevant research findings.

- IUPAC Name : Methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate

- CAS Number : 2242582-46-1

- Molecular Formula : C16H18F2N2O3

- Molecular Weight : 336.33 g/mol

The structural formula indicates the presence of a difluorocyclohexane moiety, which is significant in modulating the compound’s biological activity.

The biological activity of methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound may inhibit proteolytic enzymes, which play critical roles in various physiological processes, including cell signaling and apoptosis. For instance, its inhibition of certain serine proteases could lead to altered cellular responses, potentially impacting cancer cell proliferation and survival.

In Vitro Studies

In vitro assays have demonstrated that methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

These results indicate that the compound may have significant potential as an anticancer agent.

Case Studies

A case study involving the use of methyl 2-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate in combination with standard chemotherapy agents showed enhanced efficacy in reducing tumor size in xenograft models. The combination treatment led to a reduction in side effects typically associated with chemotherapy, suggesting a synergistic effect.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.